molecular formula C11H9ClN2O2 B1358535 Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate CAS No. 952182-93-3

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

Cat. No.: B1358535
CAS No.: 952182-93-3
M. Wt: 236.65 g/mol
InChI Key: VFHCVVCHWCLHAO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry

Scientific Research Applications

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The derivatives of 1,3-diazole show different biological activities . For example, Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain by MABA assay using Isoniazid as a reference drug .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make it a promising area for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with imidazole in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is replaced by the imidazole moiety. The resulting intermediate is then esterified with methanol to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(1H-imidazol-1-yl)-benzoic acid
  • Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzoate
  • 2-Chloro-4-(1H-imidazol-1-yl)-benzamide

Uniqueness

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate is unique due to its specific substitution pattern and the presence of both chloro and imidazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-chloro-4-imidazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)9-3-2-8(6-10(9)12)14-5-4-13-7-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHCVVCHWCLHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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